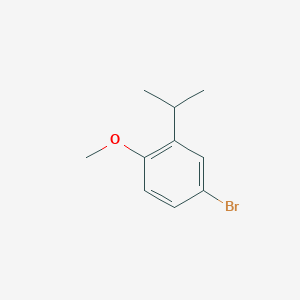

4-Bromo-2-isopropyl-1-methoxybenzene

Description

Significance of Brominated Aromatic Systems in Contemporary Organic Synthesis

Brominated aromatic systems, or aryl bromides, are of paramount importance in modern organic synthesis. The bromine atom is an excellent leaving group in various reactions and serves as a versatile functional handle for subsequent chemical transformations. researchgate.net This versatility makes aryl bromides key precursors for creating new carbon-carbon and carbon-heteroatom bonds.

Key aspects of their significance include:

Cross-Coupling Reactions: Aryl bromides are widely used substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for constructing complex molecular architectures, including those found in pharmaceuticals and advanced materials. researchgate.net

Grignard and Organolithium Reagents: The bromine atom can be readily converted into a Grignard reagent (ArMgBr) or an organolithium reagent (ArLi) through metal-halogen exchange. These reagents are powerful nucleophiles used to form new carbon-carbon bonds. researchgate.netnih.gov

Nucleophilic Aromatic Substitution: While less reactive than their nitro-activated counterparts, aryl bromides can participate in nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of various functional groups. researchgate.net

Precursors for Bioactive Molecules: The utility of brominated aromatic compounds is evident in their role as intermediates in the synthesis of agrochemicals, pharmaceuticals, pigments, and functional materials. researchgate.netnih.gov The introduction of a bromine atom at a specific position on an aromatic ring is a critical step in the synthetic pathway for many valuable products. fiveable.me

The process of introducing a bromine atom onto an aromatic ring, known as electrophilic aromatic bromination, is a foundational method for preparing these crucial intermediates. nih.gov The ability to control the regioselectivity of this reaction is a key factor in its widespread use in organic synthesis. fiveable.me

Role of Methoxybenzene and Isopropyl-Substituted Aromatic Frameworks in Chemical Research

Methoxybenzene (Anisole) Frameworks: The methoxy (B1213986) group (-OCH₃) is an electron-donating group that activates the aromatic ring towards electrophilic substitution. It directs incoming electrophiles to the ortho and para positions. This activating and directing effect is crucial for controlling the regioselectivity of reactions. Anisole (B1667542) and its derivatives are used extensively as:

Synthetic Intermediates: They serve as starting materials for a wide range of products, including perfumes, pharmaceuticals, and dyes. vinatiorganics.comvinatiorganics.com

Solvents: Anisole is used as a solvent for various chemical reactions and in the electronics industry.

Precursors in Agrochemicals: The chemical properties of methoxybenzene make it a suitable building block for creating pesticides and herbicides. vinatiorganics.compsiberg.com

Isopropyl-Substituted Aromatic Frameworks: The isopropyl group (-CH(CH₃)₂) is an alkyl group that influences the properties of an aromatic ring through both electronic and steric effects.

Electronic Effects: As an alkyl group, it is weakly electron-donating, which slightly activates the ring for electrophilic aromatic substitution.

Steric Hindrance: The bulky nature of the isopropyl group can sterically hinder certain positions on the aromatic ring, influencing the regioselectivity of reactions by directing incoming groups away from the positions adjacent to it. ncert.nic.in

Structural Motifs: Isopropyl-substituted aromatic rings are components of many larger structures, including porous aromatic frameworks (PAFs), which are materials with high surface areas and potential applications in gas storage and separation. nih.govrsc.org

Positioning of 4-Bromo-2-isopropyl-1-methoxybenzene within Diverse Chemical Scaffolds

The compound this compound is a distinct chemical scaffold that integrates the features of its constituent parts. The specific arrangement of the bromo, isopropyl, and methoxy groups on the benzene (B151609) ring defines its chemical personality and potential applications in synthesis.

Defined Reactivity: The methoxy group at position 1 strongly activates the ring, directing electrophilic attack to the ortho and para positions. However, the para position (4) is occupied by a bromine atom, and one ortho position (2) is blocked by the bulky isopropyl group. This leaves the other ortho position (6) and the meta position (5) as potential sites for further substitution, with the directing effects of the existing groups determining the outcome.

Versatile Intermediate: The bromine atom at position 4 serves as a key site for cross-coupling reactions or the formation of organometallic reagents. This allows for the molecule to be elaborated into more complex structures, making it a valuable building block.

Tunable Properties: The combination of the electron-donating methoxy and isopropyl groups with the electron-withdrawing (by induction) but resonance-donating bromo group creates a nuanced electronic environment on the aromatic ring.

This specific substitution pattern makes this compound a useful intermediate for creating precisely substituted aromatic compounds for research in medicinal chemistry, materials science, and other areas of chemical synthesis.

Chemical and Physical Properties of this compound

Below is a table summarizing the key computed and experimental properties of this compound.

| Property | Value |

| IUPAC Name | 4-bromo-1-methoxy-2-propan-2-ylbenzene nih.gov |

| Synonyms | 4-Bromo-2-isopropylanisole nih.gov |

| CAS Number | 24591-33-1 nih.gov |

| Molecular Formula | C₁₀H₁₃BrO nih.gov |

| Molecular Weight | 229.11 g/mol nih.gov |

| Monoisotopic Mass | 228.01498 Da nih.gov |

| XLogP3 | 3.7 nih.gov |

| Storage Temperature | Room Temperature chemicalbridge.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNMTRKNNCKHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563136 | |

| Record name | 4-Bromo-1-methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24591-33-1 | |

| Record name | 4-Bromo-1-methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Isopropyl 1 Methoxybenzene and Analogous Systems

Direct Synthetic Routes

Direct synthesis provides the most straightforward pathway to 4-bromo-2-isopropyl-1-methoxybenzene, typically by introducing a bromine atom onto a pre-existing 2-isopropylanisole (B1582576) scaffold.

Electrophilic Aromatic Substitution (EAS) for Bromination

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry and the principal method for the direct bromination of activated benzene (B151609) derivatives. This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, in this case, a bromine species.

The successful synthesis of this compound via EAS hinges on the regioselective introduction of the bromine atom. The starting material, 2-isopropylanisole, possesses two activating substituents—a methoxy (B1213986) group (-OCH3) and an isopropyl group (-CH(CH3)2). Both groups direct incoming electrophiles to the ortho and para positions. pressbooks.pub

Several brominating agents and systems have been developed to achieve high regioselectivity in the bromination of activated aromatic compounds. nih.gov For electron-rich aromatics, methods using N-bromosuccinimide (NBS) in the presence of a catalyst or in solvents like acetonitrile (B52724) are common. nih.gov Other approaches include the use of ammonium (B1175870) bromide with an oxidant like Oxone, which can proceed at ambient temperatures without a catalyst. organic-chemistry.org The choice of brominating agent and reaction conditions can significantly influence the product distribution, favoring the desired para-isomer. nih.gov

Table 1: Common Brominating Agents for Activated Aromatic Compounds

| Brominating Agent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Molecular Bromine (Br₂) with Lewis Acid (e.g., FeBr₃) | Inert solvent | Generally good, but can lead to polybromination | libretexts.org |

| N-Bromosuccinimide (NBS) | Acetonitrile, often with a catalyst | High para-selectivity can be achieved | nih.gov |

| Ammonium Bromide (NH₄Br) / Oxone | Methanol (B129727) or water | Mild conditions, good yields for activated systems | organic-chemistry.org |

| Tetraalkylammonium tribromides | Various solvents | Highly para-selective for phenols | nih.gov |

The regiochemical outcome of the bromination of 2-isopropylanisole is governed by the directing effects of the methoxy and isopropyl groups.

Methoxy Group (-OCH3): The methoxy group is a strong activating group and an ortho, para-director. libretexts.orgwizeprep.com This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. pressbooks.publibretexts.org This increased nucleophilicity at these positions makes them more susceptible to attack by an electrophile. pressbooks.pub

Isopropyl Group (-CH(CH3)2): The isopropyl group is a weak activating group and also an ortho, para-director. youtube.com It exerts its influence through an inductive effect, where the alkyl group donates electron density to the aromatic ring, thereby stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack. libretexts.org

When both groups are present on the ring, their directing effects are combined. The methoxy group is a significantly stronger activating group than the isopropyl group. wizeprep.com Therefore, the position of bromination is predominantly controlled by the methoxy group. In 2-isopropylanisole, the position para to the strongly activating methoxy group is also ortho to the isopropyl group (C4 position). This position is sterically accessible and electronically activated, making it the most probable site for bromination, leading to the formation of this compound. The other ortho position to the methoxy group (C6) is sterically hindered by the adjacent isopropyl group, making substitution at this site less favorable.

The bromination of aromatic compounds can be carried out using either catalytic or non-catalytic methods, depending on the reactivity of the substrate.

Non-Catalytic Approaches: Highly activated aromatic rings, such as those containing strongly activating groups like methoxy, can often be brominated without a catalyst. sciencemadness.org Reagents like N-bromosuccinimide (NBS) or a combination of an alkali metal bromide with an oxidizing agent can be effective under these conditions. organic-chemistry.org For instance, the use of ammonium bromide and Oxone in methanol or water provides a mild and efficient method for the selective bromination of activated aromatic compounds. organic-chemistry.org

Catalytic Approaches: For less reactive or deactivated aromatic systems, a catalyst is typically required to enhance the electrophilicity of the brominating agent. libretexts.org Lewis acids such as iron(III) bromide (FeBr₃) are commonly employed. lumenlearning.commasterorganicchemistry.com The catalyst polarizes the bromine molecule, creating a more potent electrophile that can be attacked by the aromatic ring. libretexts.org Other catalytic systems include the use of iodine or ammonium iodide, which can be used for the monobromination of electron-rich aromatic compounds in the presence of an oxidant. researchgate.net

Metal-Halogen Exchange Reactions

An alternative synthetic strategy involves the use of metal-halogen exchange reactions. This method is particularly useful for introducing a bromine atom at a specific position, especially when direct bromination might lead to a mixture of isomers.

This approach typically starts with a di-substituted benzene derivative that can be selectively metalated. For instance, a precursor molecule could be lithiated at a specific position using a strong base like n-butyllithium. The resulting aryllithium species is a powerful nucleophile. wikipedia.orgsigmaaldrich.com This intermediate can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or bromine itself, to introduce the bromine atom at the desired position.

Organolithium reagents are powerful bases and nucleophiles due to the highly polar carbon-lithium bond. wikipedia.orgsaylor.org Metal-halogen exchange is a common method for their preparation, where an organic halide reacts with an organolithium compound. saylor.orgwikipedia.org This reaction is an equilibrium process, and its success depends on the formation of a more stable carbanion. saylor.org

Grignard reagents (RMgX), formed by the reaction of an organic halide with magnesium metal, are another class of important organometallic intermediates. ck12.org They can be prepared from aryl halides and subsequently used in various synthetic transformations. ck12.org While generally less reactive than organolithium reagents, they are valuable tools in organic synthesis. ck12.org

Table 2: Comparison of Organometallic Intermediates in Synthesis

| Organometallic Reagent | Typical Precursor | Formation Method | Key Characteristics | Reference |

|---|---|---|---|---|

| Organolithium (ArLi) | Aryl Halide (ArX) | Metal-Halogen Exchange or Direct Lithiation | Highly reactive, strong base and nucleophile | wikipedia.orgsigmaaldrich.com |

| Grignard (ArMgX) | Aryl Halide (ArX) | Reaction with Magnesium metal | Strong base, less reactive than organolithiums |

Optimization of Reaction Conditions (e.g., temperature control)

The direct synthesis of this compound would likely involve the electrophilic bromination of the precursor 2-isopropyl-1-methoxybenzene. Optimizing the conditions for such a reaction is crucial to maximize the yield of the desired para-bromo isomer and minimize the formation of other isomers or polybrominated byproducts. Key parameters for optimization include the choice of brominating agent, solvent, catalyst, and reaction temperature.

Research on analogous systems, such as the bromination of other activated aromatics, provides insight into effective optimization strategies. For instance, studies on the bromination of 4-methylphenol using N-Bromosuccinimide (NBS) highlight the significant impact of reaction conditions. researchgate.net The choice of solvent and its volume, the stoichiometry of the brominating agent, and the temperature can dramatically influence the reaction's efficiency and outcome. researchgate.net

In a typical optimization process, variables are systematically adjusted. A study on the bromination of 4-methylphenol to 2-bromo-4-methylphenol (B149215) illustrates this process. Initially, reacting 1 mmol of the phenol (B47542) with 0.5 mmol of NBS in 1.5 mL of a water extract of pomegranate peel ash (WEPA) at room temperature yielded 18% of the product. researchgate.net Increasing the solvent volume and the amount of NBS significantly improved the yield. The reaction was found to be largely insensitive to temperature changes between 0 °C and 80 °C once other conditions were optimized, indicating a robust process. researchgate.net Similar principles apply to the bromination of 2-isopropyl-1-methoxybenzene, where precise control of reagent stoichiometry and solvent choice would be paramount to achieving high regioselectivity for the desired 4-bromo product. nih.govorganic-chemistry.org

Table 1: Optimization of Bromination Conditions for 4-Methylphenol with NBS (Analogous System)

| Entry | NBS (mmol) | Solvent (WEPA, mL) | Additive (Ethanol, mL) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 0.5 | 1.5 | - | Room Temp | 15 | 18 |

| 2 | 0.5 | 2.0 | - | Room Temp | 15 | 25 |

| 3 | 0.5 | 2.5 | - | Room Temp | 15 | 39 |

| 4 | 0.5 | 2.5 | 0.5 | Room Temp | 5 | 48 |

| 5 | 1.02 | 2.5 | 0.5 | Room Temp | 5 | Quantitative |

| 6 | 1.02 | 2.5 | 0.5 | 0 | 5 | Quantitative |

| 7 | 1.02 | 2.5 | 0.5 | 80 | 5 | Quantitative |

Data adapted from a study on the bromination of 4-methylphenol, which serves as an analogous system. researchgate.net

Suzuki-Miyaura Cross-Coupling Strategies for Aryl Bromide Formation (if applicable to precursors)

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction used to form carbon-carbon bonds, typically between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgwikipedia.org It is not a method for forming aryl bromides directly. Instead, its relevance to the synthesis of this compound lies in its ability to construct complex aromatic precursors that could subsequently be brominated.

For example, a researcher could synthesize a substituted biaryl or another complex benzene derivative that already contains the isopropyl and methoxy groups, or precursors to them. The Suzuki-Miyaura reaction is ideal for this purpose due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and aryl halides. youtube.comresearchgate.net

The general mechanism involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide. libretexts.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) center, displacing the halide. This step typically requires a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

By using this methodology, a precursor such as 2-isopropyl-1-methoxy-4-phenylbenzene could be synthesized from this compound and phenylboronic acid. Conversely, one could start with a simpler aryl bromide, use a Suzuki coupling to build a more complex scaffold, and then perform the necessary functional group manipulations (like bromination at a different position) to arrive at a desired analogue. This strategic use of C-C bond formation allows for modular assembly of complex aromatic structures. researchgate.netnih.gov

Indirect Synthetic Strategies via Functional Group Interconversion

Indirect strategies involve a series of reactions to introduce the required functional groups onto a simpler aromatic starting material. This approach often provides better control over regiochemistry compared to direct methods.

Introduction of the Isopropyl Moiety onto an Aromatic Precursor

A common method for introducing an isopropyl group onto an aromatic ring is the Friedel-Crafts alkylation. wikipedia.orgnumberanalytics.com Starting with anisole (B1667542) (methoxybenzene), the isopropyl group can be installed via an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is an activating, ortho, para-directing group, meaning it makes the aromatic ring more reactive towards electrophiles and directs the incoming substituent primarily to the positions adjacent (ortho) and opposite (para) to it. wisc.edu

The reaction is typically carried out using an isopropylating agent, such as isopropyl chloride or propene, and a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wisc.eduyoutube.com The Lewis acid activates the alkylating agent, generating an isopropyl carbocation (or a polarized complex that behaves like one), which then acts as the electrophile.

The primary products of the isopropylation of anisole are 2-isopropylanisole (ortho) and 4-isopropylanisole (B1583350) (para). The para isomer is often the major product due to reduced steric hindrance compared to the ortho position. youtube.com Subsequent bromination of the 4-isopropylanisole intermediate would then be required to synthesize the final target compound, but this would lead to a different isomer (3-bromo-4-isopropylanisole). To obtain the desired this compound, one would need to start with an appropriately substituted anisole precursor or separate the 2-isopropylanisole and then brominate it, which would be directed to the para position.

Table 2: Typical Product Distribution in Friedel-Crafts Alkylation of Anisole

| Alkylating Agent | Catalyst | Major Product | Minor Product |

|---|---|---|---|

| Isopropyl Chloride | AlCl₃ | 4-Isopropylanisole | 2-Isopropylanisole |

| Propene | H₃PO₄ | 4-Isopropylanisole | 2-Isopropylanisole |

| Isopropanol (B130326) | Zeolite (e.g., H-Beta) | 4-Isopropylanisole | 2-Isopropylanisole |

While the classic Friedel-Crafts reaction is effective, it has drawbacks such as catalyst deactivation and the potential for polyalkylation and rearrangement. Modern alternatives often focus on using more environmentally benign and reusable catalysts. Solid acid catalysts, such as zeolites (e.g., Beta zeolite, H-ZSM-12) and acidic clays, are widely used in industrial settings for alkylation reactions. researchgate.netnih.gov

These catalysts can be used with alkylating agents like isopropanol or propene. google.com The isopropylation of benzene and its derivatives over zeolites is a well-established industrial process for producing cumene. researchgate.net These methods offer advantages such as easier product separation, reduced corrosive waste, and the ability to be regenerated and reused. The reaction conditions, including temperature and pressure, can be optimized to control the selectivity towards the desired mono-alkylated product. nih.gov

Methylation or Alkoxylation of Phenolic Precursors

An alternative retrosynthetic approach involves forming the ether linkage as a final step. This strategy would begin with the precursor 4-bromo-2-isopropylphenol (B32581). The synthesis of this precursor could itself involve the isopropylation of 4-bromophenol. google.com

The conversion of the phenolic hydroxyl group to a methoxy group is typically achieved through the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This reaction involves two main steps:

Deprotonation: The phenol is treated with a suitable base to form a more nucleophilic phenoxide anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). organic-synthesis.com

Nucleophilic Substitution: The resulting phenoxide anion is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The phenoxide acts as a nucleophile, attacking the methylating agent in an Sₙ2 reaction to displace the leaving group (iodide or sulfate) and form the desired methyl ether. organic-synthesis.comsciforum.net

This method is highly efficient and generally provides good yields. The choice of base and solvent (often a polar aprotic solvent like acetonitrile or DMF) can be optimized to ensure complete deprotonation and facilitate the substitution reaction. sciforum.netorganic-chemistry.org This pathway offers excellent regiochemical control, as the bromo and isopropyl groups are already in their final positions before the ether is formed.

O-Alkylation Procedures

A prominent method for the synthesis of aryl ethers is the O-alkylation of a corresponding phenol. In the context of this compound, this involves the methylation of 4-bromo-2-isopropylphenol. The Williamson ether synthesis is a classic and widely employed method for this transformation.

The reaction proceeds via a nucleophilic substitution (S(_N)2) mechanism. masterorganicchemistry.comlookchem.com In the first step, the phenolic proton of 4-bromo-2-isopropylphenol is abstracted by a strong base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), or sodium hydroxide (B78521) (NaOH). The resulting sodium or potassium 4-bromo-2-isopropylphenoxide then acts as a nucleophile, attacking a methylating agent such as methyl iodide (CH(_3)I) or dimethyl sulfate ((CH(_3))(_2)SO(_4)). masterorganicchemistry.com The methyl group is transferred to the oxygen atom, yielding the desired this compound and a salt byproduct.

For optimal yields in a Williamson ether synthesis, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. lookchem.com Since methylation involves a methyl halide, this condition is ideally met. The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) often being used to facilitate the S(_N)2 reaction.

Table 1: Representative O-Alkylation (Williamson Ether Synthesis) of a Substituted Phenol

| Starting Material | Reagents | Base | Solvent | Product | Yield (%) |

| 4-Bromo-2-isopropylphenol | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone | This compound | High (estimated) |

| 4-Bromo-2-isopropylphenol | Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | Dichloromethane (B109758)/Water | This compound | High (estimated) |

Note: Yields are estimated based on the high efficiency of analogous Williamson ether syntheses.

Derivatization from Related Halogenated Anisole Derivatives

An alternative synthetic approach to this compound involves the modification of a pre-existing anisole derivative. A logical precursor for this strategy is 2-isopropylanisole. The target compound can then be synthesized through electrophilic aromatic substitution, specifically bromination.

In this methodology, 2-isopropylanisole is treated with a brominating agent. Common reagents for this purpose include molecular bromine (Br(_2)) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr(_3)) or aluminum chloride (AlCl(_3)), or N-bromosuccinimide (NBS), which can be a source of electrophilic bromine, particularly in the presence of an acid catalyst.

The regioselectivity of the bromination is a critical factor in this synthesis. The methoxy group (-OCH(_3)) is a strong activating group and is ortho, para-directing. The isopropyl group is also an activating, ortho, para-directing group, though generally weaker than the methoxy group. In the case of 2-isopropylanisole, the para position relative to the powerful methoxy directing group is also the para position relative to the isopropyl group. This alignment of directing effects strongly favors the bromination at the C4 position, leading to the desired this compound as the major product.

A patent describing the bromination of anisole reports a high yield and selectivity for the 4-bromo isomer, which supports the predicted outcome for the bromination of 2-isopropylanisole.

Table 2: Synthesis via Derivatization of a Halogenated Anisole Derivative

| Starting Material | Reagents | Catalyst | Solvent | Product | Yield (%) | Selectivity |

| 2-Isopropylanisole | Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | Dichloromethane | This compound | High (estimated) | High for 4-bromo isomer |

| 2-Isopropylanisole | N-Bromosuccinimide (NBS) | Acid Catalyst (e.g., H₂SO₄) | Acetonitrile | This compound | Good to High (estimated) | High for 4-bromo isomer |

Note: Yields and selectivity are estimated based on established principles of electrophilic aromatic substitution and analogous reactions.

Comparative Analysis of Synthetic Efficiency: Yield, Selectivity, and Reaction Conditions

Both the O-alkylation of 4-bromo-2-isopropylphenol and the bromination of 2-isopropylanisole present viable pathways to this compound. The choice between these routes in a practical setting would depend on factors such as the availability of starting materials, cost, and the desired purity of the final product.

Yield: Both methods are anticipated to provide high yields. The Williamson ether synthesis is a robust and generally high-yielding reaction, particularly for the formation of methyl ethers. Electrophilic bromination of highly activated aromatic rings, such as 2-isopropylanisole, also typically proceeds with excellent conversion to the product.

Selectivity: The O-alkylation route is inherently highly selective, as the methylation occurs exclusively at the phenolic oxygen. The primary challenge in this route lies in the synthesis of the 4-bromo-2-isopropylphenol starting material, which may involve its own selectivity issues. In contrast, the bromination of 2-isopropylanisole relies on the directing effects of the existing substituents. While the formation of the 4-bromo isomer is strongly favored, the potential for the formation of minor isomeric byproducts (e.g., bromination at the C6 position) exists. This could necessitate more rigorous purification of the final product.

Reaction Conditions: The Williamson ether synthesis typically requires the use of a strong base and an alkylating agent, which can be hazardous. The reaction is often carried out at moderate temperatures. Electrophilic bromination with Br(_2) and a Lewis acid can be a vigorous reaction that requires careful control of temperature and reagent addition. The use of NBS can offer milder reaction conditions.

Advanced Reaction Mechanisms and Chemical Transformations of 4 Bromo 2 Isopropyl 1 Methoxybenzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in 4-Bromo-2-isopropyl-1-methoxybenzene is a prime site for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, pharmaceuticals, and materials.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. nih.govlibretexts.org For this compound, this reaction provides a direct route to biaryl compounds and other substituted aromatics. The generally accepted mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. yonedalabs.com

The presence of the electron-donating methoxy (B1213986) group and the bulky isopropyl group on the aromatic ring can influence the efficiency of the Suzuki-Miyaura coupling. While electron-donating groups can sometimes slow down the oxidative addition step, the reaction conditions can be optimized with appropriate choices of ligands, bases, and solvents to achieve high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides structurally similar to this compound, as direct data for this specific compound is limited.

| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | Methanol (B129727) | 80 | 98 |

| Ortho-bromoaniline derivative | Various boronic esters | CataCXium A palladacycle (10) | K₃PO₄ | 2-MeTHF | 100 | 91 |

| 4-Bromobenzaldehyde | Phenylboronic acid | Supported Pd catalyst | - | H₂O/EtOH | RT | up to 98 |

Data sourced from references nih.govrsc.orgresearchgate.net.

Other Transition Metal-Catalyzed C-C, C-N, and C-O Bond Formations

Beyond the Suzuki-Miyaura coupling, the aryl bromide moiety of this compound is amenable to other important cross-coupling reactions, including the Stille, Negishi, and Buchwald-Hartwig reactions.

Stille Coupling: This reaction couples the aryl bromide with an organotin compound (organostannane) in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.org However, a significant drawback is the toxicity of the organotin reagents. wikipedia.org The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is highly effective for the formation of C-C bonds and was one of the first reliable methods for preparing unsymmetrical biaryls. organic-chemistry.org The reaction is known for its broad scope and good yields. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine. libretexts.orgwikipedia.org This reaction has become a vital tool in organic synthesis, particularly for the preparation of aryl amines, which are common structures in pharmaceuticals. wikipedia.orgbeilstein-journals.org The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. libretexts.orgwikipedia.org

Table 2: Overview of Other Cross-Coupling Reactions This table provides a general overview of Stille, Negishi, and Buchwald-Hartwig reactions with aryl bromides.

| Reaction | Coupling Partner | Metal Catalyst | Key Features |

| Stille Coupling | Organostannane | Palladium | Broad functional group tolerance; toxic reagents. organic-chemistry.orgwikipedia.org |

| Negishi Coupling | Organozinc | Palladium or Nickel | High yields for unsymmetrical biaryls; broad scope. organic-chemistry.org |

| Buchwald-Hartwig Amination | Amine | Palladium | Forms C-N bonds; widely used for synthesizing aryl amines. libretexts.orgwikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. orgoreview.comqorganica.es

Displacement of the Bromine Atom by Various Nucleophiles

For this compound, the presence of electron-donating groups (methoxy and isopropyl) makes it a poor candidate for classical SNAr reactions, which generally require electron-withdrawing groups to activate the ring towards nucleophilic attack. orgoreview.comlibretexts.org Therefore, displacing the bromine atom with nucleophiles such as alkoxides, amides, or thiolates via a standard SNAr mechanism is generally not feasible under mild conditions.

However, under very harsh conditions (high temperature and pressure) or through alternative mechanisms such as the benzyne (B1209423) mechanism (elimination-addition), substitution might be forced. The benzyne pathway would involve elimination of HBr with a very strong base to form a highly reactive aryne intermediate, which is then attacked by a nucleophile. byjus.comyoutube.com

Transformations of the Methoxy Group

The methoxy group (-OCH₃) is another key functional group in this compound that can undergo chemical transformations, most notably cleavage to form a phenol (B47542).

Cleavage of the C-O bond in aromatic ethers is an important reaction for synthesizing phenols. numberanalytics.com This is typically achieved under acidic conditions, often with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.com The mechanism involves the protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the conjugate base of the acid (e.g., Br⁻) on the methyl group in an Sₙ2 reaction, yielding the phenol and methyl bromide.

In addition to acidic cleavage, other methods for demethylation include the use of Lewis acids or other specialized reagents. The choice of reagent can be critical to avoid unwanted side reactions on the aryl bromide or isopropyl group. Furthermore, the methoxy group can influence the reactivity of the aromatic ring in other reactions, such as electrophilic aromatic substitution, by acting as an ortho-, para-directing group. numberanalytics.comwikipedia.org Other transformations can include oxidative cleavage of the aromatic ring itself under specific photochemical conditions. capes.gov.br

Demethylation Reactions to Yield Phenolic Products

The conversion of the methoxy group in this compound to a hydroxyl group is a critical transformation, yielding the corresponding phenol, 4-bromo-2-isopropylphenol (B32581). This demethylation is typically achieved under stringent conditions due to the high stability of aryl methyl ethers. A variety of reagents have been developed for this purpose, including Lewis acids and strong Brønsted acids. libretexts.orgnih.gov

Boron tribromide (BBr₃) is a particularly effective and widely used reagent for the demethylation of aryl methyl ethers. researchgate.net The reaction is generally performed in an inert solvent like dichloromethane (B109758) (DCM) at reduced temperatures. researchgate.net The mechanism involves the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. nih.govorganic-chemistry.org

Strong protic acids such as hydrobromic acid (HBr) can also cleave the ether linkage, though this often requires elevated temperatures, which can limit its applicability with sensitive substrates. researchgate.net Other methods, such as the use of strong nucleophiles like thiolates in polar aprotic solvents, offer an alternative under non-acidic conditions. libretexts.orgresearchgate.net

Table 1: Reagents for Demethylation of this compound

| Reagent | Typical Conditions | Mechanism |

|---|---|---|

| Boron tribromide (BBr₃) | DCM, low temperature | Lewis acid-mediated |

| Hydrobromic acid (HBr) | High temperature | Strong protic acid cleavage |

| Thiolates (e.g., NaSEt) | Polar aprotic solvent (e.g., DMF), elevated temperature | Nucleophilic demethylation |

Ether Cleavage Reactions

Ether cleavage is a fundamental reaction of ethers and, in the context of this compound, it represents the broader category of reactions that includes demethylation. The cleavage of the C-O bond in aryl alkyl ethers can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediate. wikipedia.org

When strong acids like HBr or HI are used, the reaction is initiated by the protonation of the ether oxygen. nih.govnih.gov This makes the methoxy group a better leaving group. In the case of this compound, the subsequent step is an Sₙ2 attack by the halide ion on the methyl group, as a primary carbocation is unstable. researchgate.net This results in the formation of methyl halide and the corresponding phenol. Cleavage of the bond between the oxygen and the aromatic ring is disfavored because it would require the formation of a highly unstable aryl cation. google.com

The reaction with BBr₃ follows a mechanism where the initial step is the formation of an ether-BBr₃ adduct. researchgate.net For primary alkyl ethers, like the methyl ether in this case, the reaction is thought to proceed through a bimolecular pathway where a bromide from a second ether-BBr₃ adduct acts as the nucleophile. nih.govuni.lu

Reactions at the Isopropyl Moiety

The isopropyl group attached to the benzene (B151609) ring also presents opportunities for chemical modification, primarily at the benzylic position.

Oxidation and Functionalization of Alkyl Chains

The benzylic carbon of the isopropyl group is susceptible to oxidation. Strong oxidizing agents, such as hot acidic potassium permanganate (B83412) (KMnO₄), can oxidize the isopropyl group to a carboxylic acid, which would yield 4-bromo-2-carboxy-1-methoxybenzene. researchgate.netresearchgate.net This reaction proceeds due to the enhanced reactivity of the benzylic C-H bonds. researchgate.net Industrial-scale oxidations often utilize catalyzed air-oxidation. researchgate.net It is important to note that for such oxidative degradation to occur, there must be at least one hydrogen atom on the benzylic carbon. researchgate.net

More selective functionalization of the benzylic C-H bond can also be achieved. For instance, rhodium-catalyzed reactions with N-sulfonyl-1,2,3-triazoles have been shown to achieve enantioselective intermolecular C-H functionalization at benzylic positions. organic-chemistry.org This allows for the introduction of new functional groups at the tertiary carbon of the isopropyl moiety.

Rearrangement Reactions Influenced by Aromatic Substituents

In the context of electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, carbocation rearrangements are a common phenomenon. beilstein-journals.orgresearchgate.net While the isopropyl group on this compound is already in place, understanding the potential for rearrangement is crucial in synthetic planning involving similar structures. For example, if one were to synthesize this molecule via Friedel-Crafts alkylation with n-propyl chloride, the initially formed primary carbocation would rearrange to the more stable secondary carbocation via a hydride shift, leading to the isopropyl-substituted product. chemicalbook.com The electronic nature of the substituents already on the aromatic ring can influence the stability of carbocation intermediates, but the strong thermodynamic driving force for rearrangement to a more stable carbocation typically dominates.

Annulation and Cyclization Reactions Utilizing the Substituted Benzene Core

The presence of the bromo substituent on the benzene ring of this compound makes it a valuable substrate for annulation and cyclization reactions, particularly those mediated by transition metal catalysts. The bromine atom serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the construction of fused ring systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation and reductive elimination to form the new bond.

Potential Cyclization Strategies:

Heck Reaction: This reaction couples the aryl bromide with an alkene. mdpi.com If the alkene partner contains a suitable functional group, a subsequent intramolecular reaction can lead to the formation of a new ring.

Suzuki Coupling: This involves the coupling of the aryl bromide with an organoboron compound. researchgate.net Intramolecular Suzuki coupling is a well-established method for the formation of macrocycles and other ring systems. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgnih.gov The resulting arylalkyne is a versatile intermediate for further cyclization reactions. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. Intramolecular versions of this reaction are widely used for the synthesis of nitrogen-containing heterocyclic compounds.

By carefully choosing a coupling partner that contains a second reactive site, it is possible to design a one-pot or sequential process where an initial intermolecular cross-coupling is followed by an intramolecular cyclization to build a new ring onto the this compound core.

Electrophilic Aromatic Substitution (EAS) on the Remaining Aromatic Positions

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. In electrophilic aromatic substitution (EAS), the incoming electrophile will be directed to specific positions on the ring based on the electronic properties of the substituents. mdpi.com

The substituents on the ring are:

-OCH₃ (Methoxy): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

-CH(CH₃)₂ (Isopropyl): This is a weakly activating group and an ortho, para-director due to hyperconjugation and inductive electron donation.

-Br (Bromo): This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because of its ability to donate electron density through resonance.

Let's analyze the available positions (C3, C5, and C6):

Position C3: This position is ortho to the isopropyl group and meta to both the methoxy and bromo groups.

Position C5: This position is ortho to the bromo group and meta to the methoxy and isopropyl groups.

Position C6: This position is ortho to the methoxy group and meta to the bromo and isopropyl groups.

Considering the powerful ortho, para-directing nature of the methoxy group, substitution is most likely to occur at position C6 , which is ortho to the methoxy group. The isopropyl group also directs to this position (para), although its influence is weaker. The bromo group directs ortho and para to itself (positions C3 and C5), but its deactivating nature and the stronger directing effect of the methoxy group make substitution at these positions less likely. Steric hindrance from the bulky isopropyl group might slightly disfavor substitution at the adjacent C3 position. Therefore, electrophilic aromatic substitution on this compound is predicted to predominantly yield products substituted at the C6 position.

Table 2: Directing Effects of Substituents on this compound for EAS

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH₃ | C1 | Strongly Activating | Ortho, Para |

| -CH(CH₃)₂ | C2 | Weakly Activating | Ortho, Para |

| -Br | C4 | Deactivating | Ortho, Para |

Directing Effects and Regioselectivity Induced by Existing Substituents

In electrophilic aromatic substitution, the substituents already present on the benzene ring determine the position of subsequent substitution. This phenomenon is known as the directing effect. The methoxy (-OCH₃), isopropyl (-CH(CH₃)₂), and bromo (-Br) groups are all classified as ortho-, para- directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgstackexchange.com However, they differ significantly in their ability to activate or deactivate the ring towards substitution.

Methoxy Group (-OCH₃): As a substituent at position C1, the methoxy group is a powerful activating group. libretexts.org Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the benzene ring through the resonance effect (+R). This effect significantly increases the nucleophilicity of the ring, making it much more reactive than benzene itself. It strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Isopropyl Group (-CH(CH₃)₂): Located at C2, the isopropyl group is an alkyl group and acts as a weak activating group. It donates electron density primarily through an inductive effect (+I). youtube.com Like the methoxy group, it is also an ortho-, para- director, favoring substitution at the C1, C3 (ortho), and C5 (para) positions relative to itself.

In this compound, the available positions for substitution are C3, C5, and C6. The directing effects of the three substituents on these positions are summarized below.

| Substituent (Position) | Type | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|

| 1-Methoxy | Strongly Activating, o,p-director | Directs to C2 (blocked), C6, and C4 (blocked) | C6 |

| 2-Isopropyl | Weakly Activating, o,p-director | Directs to C1 (blocked), C3, and C5 | C3, C5 |

| 4-Bromo | Deactivating, o,p-director | Directs to C3, C5, and C1 (blocked) | C3, C5 |

When directing effects are in opposition, the most powerful activating group generally controls the regioselectivity of the reaction. openstax.orgmasterorganicchemistry.com In this molecule, the methoxy group is by far the strongest activator. Its directing influence to position C6 is paramount. The weaker isopropyl and bromo groups both direct to positions C3 and C5. Therefore, a competition exists between substitution at C6 (favored by the dominant methoxy group) and substitution at C3/C5 (favored by the other two groups).

Steric and Electronic Factors Governing EAS Outcomes

The ultimate regiochemical outcome of an electrophilic attack on this compound is determined by a careful balance of electronic and steric factors.

Electronic Factors: The dominant electronic effect is the powerful resonance donation (+R) from the methoxy group, which enriches the electron density at the ortho and para positions. Since the C2 and C4 positions are blocked, this effect is primarily concentrated at C6, making it the most nucleophilic and electronically favored site for electrophilic attack. The weaker activating (+I) effect of the isopropyl group and the deactivating (-I) effect of the bromo group are less significant in determining the primary site of reaction compared to the methoxy group's influence. openstax.org While the isopropyl and bromo groups do direct to C3 and C5, the activation at these sites is considerably lower than the activation at C6 provided by the methoxy group.

Steric Factors: Steric hindrance plays a crucial role, particularly concerning the bulky isopropyl group. sciepub.comyoutube.com The size of the isopropyl group physically obstructs the approach of an electrophile to the adjacent C3 position. This steric repulsion significantly raises the activation energy for substitution at C3, making it a less favorable pathway. stackexchange.com Position C5 is para to the isopropyl group and ortho to the bromo group, experiencing less steric hindrance than C3. However, position C6 is ortho to the small methoxy group and meta to the isopropyl group, making it the most sterically accessible of the electronically activated positions.

The convergence of dominant electronic activation from the methoxy group and the least steric hindrance makes position C6 the overwhelmingly favored site for electrophilic aromatic substitution . Attack at C3 is electronically and sterically disfavored, while attack at C5 is electronically less favored than C6 and offers no significant steric advantage.

| Position | Electronic Influence | Steric Influence | Predicted Outcome |

|---|---|---|---|

| C3 | Moderately activated (ortho to isopropyl and bromo) | Highly hindered (adjacent to bulky isopropyl group) | Minor or no product |

| C5 | Moderately activated (para to isopropyl, ortho to bromo) | Moderately hindered | Minor product |

| C6 | Strongly activated (ortho to the powerful activating methoxy group) | Least hindered | Major product |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Isopropyl 1 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton (¹H) NMR: Detailed Chemical Shift Assignments and Coupling Constant Analysis

In the ¹H NMR spectrum of 4-bromo-2-isopropyl-1-methoxybenzene, distinct signals are expected for each unique proton environment. The aromatic region would likely display an ABC spin system, characteristic of a trisubstituted benzene (B151609) ring. The proton ortho to the methoxy (B1213986) group (at C6) would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would be a doublet of doublets, coupled to both the C6 and C3 protons. The proton at C3, adjacent to the bromine, would also be a doublet.

The isopropyl group would present as a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methoxy group (-OCH₃) would appear as a sharp singlet, as its protons are not coupled to any other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: These are estimated values and actual experimental data may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (C3-H) | ~7.3 | d | ~2.5 |

| Aromatic H (C5-H) | ~7.0 | dd | J = 8.5, 2.5 |

| Aromatic H (C6-H) | ~6.8 | d | J = 8.5 |

| Isopropyl-CH | ~3.3 | sept | ~7.0 |

| Isopropyl-CH₃ | ~1.2 | d | ~7.0 |

| Methoxy-OCH₃ | ~3.8 | s | N/A |

Carbon-13 (¹³C) NMR: Elucidation of Carbon Framework and Substituent Effects

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The chemical shifts are influenced by the electronic effects of the substituents (methoxy, isopropyl, and bromine). The carbon atom attached to the electron-donating methoxy group (C1) would be shifted downfield, while the carbon attached to the bromine (C4) would be shifted upfield relative to an unsubstituted benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental data may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OCH₃) | ~155 |

| C2 (C-isopropyl) | ~138 |

| C3 | ~115 |

| C4 (C-Br) | ~113 |

| C5 | ~129 |

| C6 | ~112 |

| Isopropyl-CH | ~27 |

| Isopropyl-CH₃ | ~22 |

| Methoxy-OCH₃ | ~56 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Analysis

Two-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the aromatic protons at C5 and C6, and between the isopropyl methine proton and the isopropyl methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbons they are directly attached to, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Provides information about two- and three-bond correlations between protons and carbons. For example, correlations would be expected between the methoxy protons and C1, and between the isopropyl methine proton and C1, C2, and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine spatial proximity between protons. A NOESY experiment would be expected to show a correlation between the methoxy protons and the aromatic proton at C6, as well as between the isopropyl methine proton and the aromatic proton at C3.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Aromatic Ring, Alkyl, and Ether Groups

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Expected Characteristic IR Absorption Bands for this compound (Note: These are typical frequency ranges and the actual spectrum may show more complex patterns.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | Aromatic Ring | 3100-3000 |

| C-H stretching (aliphatic) | Isopropyl & Methoxy | 2970-2850 |

| C=C stretching (aromatic) | Aromatic Ring | 1600-1450 |

| C-H bending (aliphatic) | Isopropyl & Methoxy | 1465-1370 |

| C-O stretching (aryl ether) | Methoxybenzene | 1250-1200 (asymmetric) & 1050-1010 (symmetric) |

| C-Br stretching | Bromo-aromatic | 600-500 |

The spectrum would clearly show the presence of the aromatic ring, the alkyl (isopropyl) groups, and the aryl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₁₀H₁₃BrO. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). HRMS would be able to distinguish the exact mass of C₁₀H₁₃⁷⁹BrO (calculated: 228.0150) and C₁₀H₁₃⁸¹BrO (calculated: 229.0130) from other potential molecular formulas with the same nominal mass, thus confirming the elemental composition.

Analysis of Fragmentation Patterns to Confirm Structural Features

Mass spectrometry (MS) is a powerful technique for elucidating molecular structures by analyzing the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) of this compound and its subsequent fragment ions provide a distinctive fingerprint that confirms its structural attributes.

The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 51:49). This results in two peaks of almost equal intensity for any bromine-containing fragment: the M⁺ peak and an M+2 peak. For this compound (C₁₀H₁₃BrO), the molecular ion would appear at m/z 228 (for ⁷⁹Br) and m/z 230 (for ⁸¹Br).

The fragmentation of the molecular ion is driven by the stability of the resulting carbocations and neutral radicals. The primary fragmentation pathways for this compound involve cleavages at the isopropyl and methoxy substituents, which are predictable based on established fragmentation rules for aromatic ethers and alkylbenzenes.

Key fragmentation patterns include:

Loss of a Methyl Radical (M-15): A significant fragmentation pathway involves the loss of a methyl group (•CH₃) from the isopropyl substituent. This results in a stable secondary benzylic carbocation, which is further stabilized by the electron-donating methoxy group. This fragment would be observed as a pair of intense peaks at m/z 213 and 215.

Loss of a Propyl Radical (M-43): While less common than the loss of a methyl radical from the parent ion, the cleavage of the entire isopropyl group (•C₃H₇) can also occur, leading to a fragment at m/z 185 and 187.

Benzylic Cleavage: The bond between the isopropyl group and the aromatic ring can break, leading to the formation of an isopropyl cation at m/z 43. This is often a prominent peak in the spectrum for compounds containing this group.

The following table summarizes the expected key fragments in the mass spectrum of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Identity of Lost Neutral | Fragmentation Pathway |

|---|---|---|---|

| 228 / 230 | [C₁₀H₁₃BrO]⁺ | - | Molecular Ion (M⁺) |

| 213 / 215 | [C₉H₁₀BrO]⁺ | •CH₃ | Loss of a methyl radical from the isopropyl group |

| 185 / 187 | [C₇H₆BrO]⁺ | •C₃H₇ | Loss of the isopropyl group |

X-ray Crystallography: Single Crystal Diffraction for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions within the crystal lattice.

A comprehensive search of publicly available scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimental data on its solid-state structure, such as crystal system, space group, and unit cell dimensions, are not available.

Should such an analysis be performed, it would yield critical structural information. The data obtained would confirm the substitution pattern on the benzene ring and reveal the conformation of the flexible isopropyl and methoxy substituents relative to the plane of the ring. Furthermore, it would elucidate any non-covalent interactions, such as π-π stacking or halogen bonding, that dictate the packing of molecules in the solid state.

Table 2: Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Crystal System | The classification of the crystal structure (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule's substituents. |

| Intermolecular Interactions | Details of non-covalent forces (e.g., van der Waals, halogen bonds) governing crystal packing. |

Coupled Chromatographic-Spectroscopic Techniques (e.g., GC-MS, GC-IR, LC-MS) for Purity Assessment and Isomer Analysis

Coupled techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are essential for verifying the purity of a sample and for distinguishing between structural isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of a volatile compound like this compound. In a GC-MS analysis, the gas chromatograph separates the compound from any impurities or isomers based on differences in their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The retention time (the time it takes for the compound to travel through the column) serves as a reliable identifier for purity checks, while the resulting mass spectrum confirms the molecular weight and structure, matching the fragmentation pattern described in section 4.3.2. This technique can readily distinguish the target compound from potential positional isomers, such as 4-Bromo-3-isopropyl-1-methoxybenzene, which would exhibit a different retention time.

Gas Chromatography-Infrared Spectroscopy (GC-IR) operates on a similar principle, but the detector is an infrared spectrometer. It provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. While MS provides information on molecular weight and fragmentation, IR spectroscopy confirms the presence of specific bonds (e.g., C-O ether, aromatic C-H, and alkyl C-H), offering a complementary method for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly if the compound were less volatile or thermally unstable. LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The eluent is then introduced into the mass spectrometer, providing molecular weight and structural data.

Table 3: Application of Coupled Analytical Techniques

| Technique | Role in Analysis | Expected Outcome for this compound |

|---|---|---|

| GC-MS | Purity Assessment & Isomer Separation | A sharp, single peak at a characteristic retention time. The mass spectrum of the peak would confirm a molecular ion at m/z 228/230 and the expected fragmentation pattern. |

| GC-IR | Functional Group Confirmation | An IR spectrum confirming the presence of aromatic, ether, and isopropyl functional groups, distinguishing it from isomers with different substitution patterns. |

| LC-MS | Purity and Identity Confirmation | A primary peak in the chromatogram with an associated mass spectrum showing the correct molecular ion, suitable for non-volatile impurities. |

Computational and Theoretical Studies of 4 Bromo 2 Isopropyl 1 Methoxybenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For 4-Bromo-2-isopropyl-1-methoxybenzene, these studies would provide critical insights into its electronic nature and reactivity.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals is a key indicator of molecular stability and reactivity. acs.org For substituted benzenes, the HOMO is typically a π-orbital of the aromatic ring, while the LUMO is a π* anti-bonding orbital. The methoxy (B1213986) group (an electron-donating group) and the isopropyl group would be expected to raise the HOMO energy, while the bromine atom (an electron-withdrawing group) would lower it.

Furthermore, calculating the charge distribution would reveal the molecule's electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other reagents. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are routinely used to predict spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei of this compound would be invaluable for confirming its structure and assigning experimental spectra. Similarly, the prediction of its vibrational frequencies (infrared and Raman spectra) would allow for a detailed assignment of its characteristic vibrational modes. While experimental NMR data exists for related compounds, specific predicted values for this molecule are not available.

Energetics and Transition State Analysis of Key Reaction Pathways

Computational studies are critical for mapping out potential reaction pathways. For this compound, this could involve modeling reactions such as nucleophilic aromatic substitution or the formation of Grignard reagents. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the activation energies and reaction thermodynamics, thereby predicting the most likely reaction mechanisms. nih.gov

Conformational Analysis and Steric Effects of the Isopropyl Group

The presence of the bulky isopropyl group and the methoxy group introduces the possibility of different rotational conformations (rotamers). A computational conformational analysis would involve calculating the potential energy surface as a function of the rotation around the bonds connecting the isopropyl and methoxy groups to the benzene (B151609) ring. This analysis would identify the most stable (lowest energy) conformation and the energy barriers to rotation, providing insight into the steric hindrance and its influence on the molecule's shape and reactivity.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure, molecular modeling and dynamics simulations provide insights into the physical movement and conformational behavior of molecules over time.

Understanding Conformational Preferences and Flexibility

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound. By simulating the motion of the atoms over a period of time, MD can reveal the accessible conformations, the flexibility of the alkyl and methoxy substituents, and how the molecule might interact with a solvent or other molecules in a larger system. This would complement the static picture provided by conformational analysis, showing how the molecule behaves in a more realistic, dynamic environment.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent environment can profoundly influence the molecular structure and, consequently, the reactivity of a solute molecule like this compound. Solvation effects are broadly categorized into non-specific interactions, such as those arising from the solvent's dielectric constant, and specific interactions, like hydrogen bonding. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects and predict how the molecule will behave in different solvents. researchgate.net

For substituted anisoles, the conformation, particularly the orientation of the methoxy group relative to the benzene ring, is a key structural parameter influenced by the solvent. researchgate.net The interplay of steric and electronic effects of the isopropyl and bromo substituents, combined with solvent interactions, will dictate the most stable conformation. In polar solvents, dipole-dipole interactions between the solvent and the methoxy and bromo groups can lead to stabilization of more polar conformers. This, in turn, can affect the accessibility of different sites on the aromatic ring to reacting species, thereby influencing reactivity and selectivity. frontiersin.org

Computational studies on similar molecules have shown that solvent polarity can alter the energy barriers of reactions. researchgate.net For this compound, an increase in solvent polarity is expected to stabilize charged intermediates, such as the arenium ion formed during electrophilic aromatic substitution, thus potentially increasing the reaction rate. The specific nature of the solvent can also influence reaction pathways; for instance, protic solvents may participate directly in the reaction mechanism through hydrogen bonding with the methoxy group.

A summary of anticipated solvent effects on key properties of this compound is presented in the table below, based on general principles observed for substituted benzenes.

| Property | Effect of Increasing Solvent Polarity | Rationale |

| Dipole Moment | Increase | Stabilization of the ground state dipole moment. |

| Reaction Rate (EAS) | Likely Increase | Stabilization of charged transition states and intermediates. |

| Conformational Equilibrium | Shift towards more polar conformers | Favorable dipole-dipole interactions with the solvent. |

| UV-Vis Absorption | Solvatochromic shifts (red or blue) | Differential stabilization of ground and excited states. |

Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Biological Activity)

QSAR methodologies establish a mathematical relationship between the structural or property descriptors of a set of compounds and their chemical reactivity or other activities. researchgate.net While often used in drug discovery, QSAR can also be applied to understand and predict chemical reactivity, synthetic efficiency, and selectivity, excluding biological endpoints. researchgate.net

For a molecule like this compound, a variety of molecular descriptors can be calculated to build QSAR models for chemical reactivity. These descriptors can be broadly classified as constitutional, topological, geometrical, and quantum-chemical.

Constitutional Descriptors: These include molecular weight and counts of specific atom types or functional groups.

Topological Descriptors: These indices, such as the Balaban J index, describe the connectivity of the molecule. orientjchem.org

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. researchgate.net Important descriptors in this category include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack.

Atomic Charges: Calculated charges on individual atoms can indicate reactive centers.

Fukui Functions: These descriptors help in identifying the most reactive sites in a molecule for different types of reactions. researchgate.net

The following table provides examples of molecular descriptors that could be used in a QSAR study of the reactivity of this compound and its analogs.

| Descriptor Class | Example Descriptors | Relevance to Chemical Reactivity |

| Constitutional | Molecular Weight, Atom Counts | Basic structural information influencing physical properties. |

| Topological | Balaban J Index, Randic Connectivity Index | Describes molecular branching and connectivity, affecting steric hindrance. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to steric accessibility of reactive sites. |

| Quantum-Chemical | HOMO/LUMO Energies, MEP, Atomic Charges | Quantifies electronic properties crucial for reaction mechanisms. |

By developing QSAR models, it is possible to establish correlations between the aforementioned descriptors and outcomes of synthetic reactions, such as reaction rates (efficiency) and the ratio of different products (selectivity). For a series of substituted anisoles including this compound, one could, for example, correlate quantum-chemical descriptors with the regioselectivity of an electrophilic substitution reaction.

A hypothetical QSAR model might take the form of a multiple linear regression (MLR) equation:

log(k) = c₀ + c₁ * E(HOMO) + c₂ * q(C) + c₃ * V

Where:

log(k) is the logarithm of the reaction rate constant.

E(HOMO) is the energy of the HOMO.

q(C) is the calculated charge on a specific carbon atom.

V is a steric descriptor representing the volume of a substituent.

c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Such models can be powerful tools for predicting the reactivity of new, unsynthesized compounds and for guiding the design of synthetic routes to achieve desired outcomes.

Theoretical Investigations into Reaction Mechanisms and Selectivity

Theoretical chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), provides a powerful framework for investigating the detailed mechanisms of chemical reactions. researchgate.net For this compound, such studies can elucidate the pathways of various reactions and explain the observed selectivity.

A key area of interest is electrophilic aromatic substitution (EAS), a fundamental reaction class for benzene derivatives. libretexts.org The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The isopropyl group is a weaker activating group, also directing ortho and para. In this compound, the positions on the ring are influenced by all three substituents.

Theoretical calculations can map the potential energy surface for an incoming electrophile at different positions on the aromatic ring. By calculating the energies of the transition states and intermediates (such as the Wheland intermediate or sigma complex), the most favorable reaction pathway can be determined.

For this compound, the directing effects of the substituents are as follows: